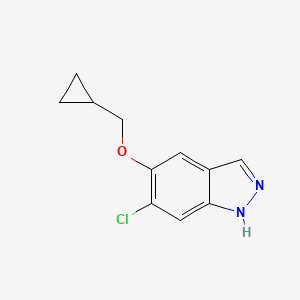

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole

Description

Properties

IUPAC Name |

6-chloro-5-(cyclopropylmethoxy)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-9-4-10-8(5-13-14-10)3-11(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQIIMBGTWHLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C3C(=C2)C=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroindazole with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole have been investigated in several studies:

- Anticancer Activity : Compounds with similar structures have shown significant antitumor activity by disrupting cancer cell proliferation pathways. For instance, studies indicate that indazole derivatives can inhibit specific enzymes involved in cancer progression, demonstrating their potential as anticancer agents .

- Antimicrobial Properties : Research has demonstrated that indazole derivatives exhibit antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death .

- Neurological Applications : Indazoles have been explored for their role as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype. This interaction is significant for conditions associated with cognitive deficits and neurodegenerative diseases .

Case Studies

Several studies have documented the applications of this compound:

- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis in cancer cells .

- Antimicrobial Activity : In another study, the compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, demonstrating that higher concentrations led to increased zones of inhibition .

- Neuropharmacology : Research focused on the compound's ability to modulate nAChRs indicated promising results in enhancing cognitive function in animal models. These findings suggest potential applications in treating disorders like Alzheimer's disease .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Calculated values for the target compound.

Key Observations:

- Alkoxy vs. Hydroxy: Methoxy (OCH₃) and cyclopropylmethoxy groups improve lipophilicity compared to hydroxy (OH), which may enhance membrane permeability but reduce aqueous solubility . Steric Effects: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance than methoxy, possibly affecting binding interactions in biological targets.

Biological Activity

6-Chloro-5-(cyclopropylmethoxy)-1H-indazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a chloro group, a cyclopropylmethoxy moiety, and an indazole core. This unique arrangement may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : It may inhibit enzyme activity related to various metabolic pathways.

- Receptors : The compound could modulate receptor functions, influencing signal transduction pathways.

Research indicates that compounds with similar structural motifs often exhibit activities against various biological targets, including cancer cells and inflammatory pathways.

Anticancer Activity

Several studies have explored the anticancer potential of indazole derivatives. For instance, indazole compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Case Study : A recent investigation demonstrated that a related indazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The study indicated that the presence of halogen substituents enhanced the anticancer activity, suggesting a similar potential for this compound.

Antimicrobial Activity

Indazoles have also been studied for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Research Findings : In vitro assays showed that indazole derivatives displayed notable antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the indazole ring could enhance efficacy.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Evidence : Studies have reported that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases by downregulating TNF-alpha and IL-6 levels.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Disrupts bacterial cell wall | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Anticancer Study : A series of indazole derivatives were tested against various cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity. This suggests that this compound may similarly possess potent anticancer properties.

- Antimicrobial Research : In a study evaluating the antimicrobial efficacy of indazole derivatives against common pathogens, compounds showed significant inhibition of bacterial growth, indicating potential for further development as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.